1,3-Benzenedicarboxylic acid, 5-(carboxymethoxy)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Benzenedicarboxylic acid, 5-(carboxymethoxy)- is a derivative of benzenedicarboxylic acid. This compound is known for its unique structural properties, which make it a valuable ligand in the formation of metal-organic frameworks (MOFs). These frameworks have various applications in fields such as catalysis, gas storage, and environmental sensing .
Vorbereitungsmethoden
The synthesis of 1,3-Benzenedicarboxylic acid, 5-(carboxymethoxy)- typically involves hydrothermal or solvothermal methods. One common approach is to react 1,3,5-tris(carboxymethoxy)benzene acid with metal ions such as cadmium (Cd) or zinc (Zn) under controlled temperature and pressure conditions . The reaction conditions often include the use of solvents like water or ethanol and may require the presence of additional ligands such as 2,2’-bipyridine .
Analyse Chemischer Reaktionen
1,3-Benzenedicarboxylic acid, 5-(carboxymethoxy)- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different oxidation states, which can be useful in catalysis.
Reduction: Reduction reactions can modify the functional groups attached to the benzene ring.
Substitution: The carboxymethoxy groups can be substituted with other functional groups to create derivatives with different properties.
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) and reducing agents such as sodium borohydride (NaBH₄). The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
1,3-Benzenedicarboxylic acid, 5-(carboxymethoxy)- has several scientific research applications:
Wirkmechanismus
The mechanism by which 1,3-Benzenedicarboxylic acid, 5-(carboxymethoxy)- exerts its effects is primarily through its ability to form stable complexes with metal ions. These complexes can interact with various molecular targets and pathways, depending on the specific application. For example, in environmental sensing, the compound forms complexes that can quench the fluorescence of certain pollutants, allowing for their detection .
Vergleich Mit ähnlichen Verbindungen
1,3-Benzenedicarboxylic acid, 5-(carboxymethoxy)- can be compared to other similar compounds such as:
1,3,5-Tris(carboxymethoxy)benzene acid: This compound has a similar structure but with three carboxymethoxy groups, making it more versatile in forming complex frameworks.
3,4,5-Tris(carboxymethoxy)benzoic acid: Another similar compound used in the synthesis of MOFs, but with different substitution patterns on the benzene ring.
The uniqueness of 1,3-Benzenedicarboxylic acid, 5-(carboxymethoxy)- lies in its specific substitution pattern, which provides distinct properties and applications compared to its analogs .
Eigenschaften
CAS-Nummer |
643074-77-5 |
---|---|
Molekularformel |
C10H8O7 |
Molekulargewicht |
240.17 g/mol |
IUPAC-Name |
5-(carboxymethoxy)benzene-1,3-dicarboxylic acid |
InChI |
InChI=1S/C10H8O7/c11-8(12)4-17-7-2-5(9(13)14)1-6(3-7)10(15)16/h1-3H,4H2,(H,11,12)(H,13,14)(H,15,16) |
InChI-Schlüssel |
AQUNNWMTMHAKOK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C(C=C1C(=O)O)OCC(=O)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.